N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine
Description
Chemical Classification and Nomenclature
N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine belongs to the chemical class of heterocyclic amines, specifically categorized as a thiazole derivative containing a thiophene substituent. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. Alternative naming conventions include 4-Thiazolemethanamine, N-methyl-2-(2-thienyl)-, which reflects the compound's structural organization around the thiazole core. The compound is also referenced in chemical databases under various synonyms, including N-Methyl-1-(2-(thiophen-2-yl)thiazol-4-yl)methanamine and this compound with salt data designation as free base. These nomenclature variations demonstrate the compound's recognition across different chemical classification systems and its integration into standard chemical databases.
The compound's classification extends to multiple chemical categories based on its functional groups and structural features. It is categorized as an aliphatic heterocycle due to the presence of the aminomethyl side chain, while simultaneously being classified as an aromatic heterocycle because of the thiophene and thiazole ring systems. The primary amine functionality places it within the aliphatic primary amines category, while the overall structure qualifies it as a heterocyclic compound containing both sulfur and nitrogen heteroatoms. This multi-faceted classification reflects the compound's complex structural architecture and its potential for diverse chemical reactivity patterns.
Structural Overview and Heterocyclic Framework
The molecular structure of this compound is characterized by a sophisticated arrangement of two distinct heterocyclic ring systems connected through a direct carbon-carbon bond. The thiazole ring, containing both sulfur and nitrogen heteroatoms at positions 1 and 3 respectively, serves as the central scaffold of the molecule. This five-membered aromatic ring is substituted at position 2 with a 2-thienyl group, creating a biheterocyclic system that significantly influences the compound's electronic properties and potential biological activity. The thiophene ring, positioned as a 2-substituent on the thiazole core, contributes additional sulfur heteroatom content and extends the aromatic conjugation system throughout the molecule.
The aminomethyl substituent attached to position 4 of the thiazole ring introduces a flexible aliphatic component to the otherwise rigid aromatic framework. This N-methylaminomethyl group, represented by the structural fragment -CH₂-NH-CH₃, provides a basic nitrogen center that can participate in hydrogen bonding interactions and potentially serve as a pharmacophore element. The compound's three-dimensional structure exhibits specific geometric parameters, including hydrogen bond acceptor and donor capabilities, with four hydrogen acceptors and one hydrogen donor identified through computational analysis. The molecule contains two aromatic rings and three rotatable bonds, contributing to its overall molecular flexibility and potential conformational diversity.
The heterocyclic framework's electronic characteristics are further defined by the compound's aromatic ring count and the distribution of heteroatoms throughout the structure. The presence of two sulfur atoms and two nitrogen atoms within a relatively compact molecular framework creates opportunities for diverse intermolecular interactions and coordination chemistry applications. The Simplified Molecular Input Line Entry System representation, CNCC1=CSC(=N1)C2=CC=CS2, provides a linear encoding of the compound's connectivity and serves as a standardized format for chemical database searches and computational modeling applications.
Historical Context and Research Significance
The development of thiazole-bearing thiophene derivatives has emerged as a significant research area within heterocyclic chemistry, with particular emphasis on their potential therapeutic applications. Historical investigations into thiazole and thiophene ring systems have revealed their remarkable versatility as building blocks for bioactive compounds. The synthetic approach toward this compound and related derivatives gained momentum through the development of multicomponent synthesis strategies, which allow for efficient construction of complex heterocyclic frameworks in single reaction sequences. Research conducted by Ghosh and colleagues demonstrated the utility of acetylthiophene as a building block for synthesizing novel series of thiazole-bearing thiophene derivatives, establishing fundamental synthetic methodologies that enabled access to compounds like this compound.
The significance of this compound class in medicinal chemistry research has been underscored by extensive biological evaluation studies demonstrating their anticancer potential. Investigations have revealed promising cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma cells and breast cancer cell lines, positioning these compounds as valuable leads for drug discovery programs. The research significance extends beyond individual compound evaluation to encompass broader structure-activity relationship studies that inform rational drug design approaches. Contemporary research has integrated computational methodologies, including molecular docking studies and pharmacokinetic predictions, to support experimental findings and guide future synthetic efforts. These computational approaches have provided insights into the molecular mechanisms underlying the biological activities of thiazole-thiophene hybrid compounds.
The research landscape surrounding this compound has been enriched by interdisciplinary collaborations incorporating synthetic organic chemistry, computational modeling, and biological evaluation. Recent studies have employed density functional theory calculations and molecular docking simulations to understand the electronic properties and binding interactions of pyrazolyl-thiazole derivatives of thiophene, providing a theoretical foundation for understanding the behavior of related compounds. This comprehensive research approach has elevated the significance of thiazole-thiophene hybrid compounds from purely synthetic curiosities to legitimate pharmaceutical lead compounds with well-characterized biological profiles and rational design principles.
Properties
IUPAC Name |
N-methyl-1-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-10-5-7-6-13-9(11-7)8-3-2-4-12-8/h2-4,6,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAGBMOGFFGWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650801 | |
| Record name | N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933701-68-9 | |
| Record name | N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Bromo-1-(2-thienyl)ethanone with Thiourea
This is the most prevalent route, as outlined in patent literature and chemical supplier data.
| Step | Reagents | Conditions | Description |
|---|---|---|---|
| Step 1 | 2-bromo-1-(2-thienyl)ethanone + thiourea | Reflux in ethanol or acetic acid | Cyclization to form 2-(2-thienyl)-4H-1,3-thiazole-4-carboxamide intermediate |
| Step 2 | Methylation reagent (e.g., methyl iodide or dimethyl sulfate) | Reflux in acetonitrile or DMF | N-methylation of the amino group to form the N-methyl derivative |
2-bromo-1-(2-thienyl)ethanone + thiourea → Thiazole intermediate → N-Methylation → N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine
Alternative Route: Direct Cyclization Using Methylating Agents
In some protocols, the methylation step is performed after the heterocyclic ring formation, utilizing methylating agents such as methyl iodide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF.
| Reagents | Conditions | Notes |
|---|---|---|
| Methyl iodide + base (K₂CO₃) | Room temperature to 60°C | Efficient methylation of the amino group |
Industrial Scale Synthesis
Large-scale production employs continuous flow reactors to enhance reaction control and safety. The process involves:
- Precursor Preparation: Synthesis of 2-bromo-1-(2-thienyl)ethanone via halogenation of 2-thienyl-ethanol derivatives.
- Heterocycle Formation: Cyclization with thiourea under optimized conditions.
- Methylation: Using methylating agents with controlled addition to ensure regioselectivity.
- Purification: Recrystallization from ethanol or chromatography to achieve high purity.
Reaction Optimization and Data
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Solvent | DMF, DMSO | Enhances nucleophilicity and solubility of reactants |
| Temperature | 60–80°C | Promotes cyclization without decomposition |
| Catalyst | Copper salts (e.g., Cu(OAc)₂) | Improves regioselectivity in cyclization |
| Methylating Agent | Methyl iodide or dimethyl sulfate | Ensures efficient methylation of amino group |
Notes on Purification and Characterization
- Recrystallization: Typically from ethanol, ethanol/water mixtures, or acetonitrile.
- Chromatography: Silica gel chromatography with ethyl acetate/hexane solvent system.
- Spectroscopic Confirmation:
- NMR: Characteristic signals for the thiazole and thiophene rings, as well as the N-methyl group.
- Mass Spectrometry: Molecular ion peak at m/z 210.3 confirms molecular weight.
- X-ray Crystallography: Validates the molecular structure and stereochemistry.
Summary Table of Preparation Methods
| Method | Precursors | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Methylation | 2-bromo-1-(2-thienyl)ethanone + thiourea | Nucleophilic substitution, cyclization, methylation | High regioselectivity, well-established | Requires multiple steps |
| Direct Cyclization with Methylating Agent | Same as above | Cyclization followed by methylation | Simplified process | Control of regioselectivity needed |
| Industrial Continuous Flow | Precursors + catalysts | Sequential reactions in flow reactors | Scalable, consistent quality | Equipment complexity |
Research Findings and Data Tables
Table 1: Reaction Conditions for Synthesis
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | 2-bromo-1-(2-thienyl)ethanone + thiourea | Ethanol | Reflux | 4–6 hours | 70–85 |
| Methylation | Methyl iodide + K₂CO₃ | DMF | 60°C | 3–4 hours | 75–90 |
Table 2: Purification and Characterization Data
| Technique | Key Observation | Purpose |
|---|---|---|
| NMR (¹H) | Singlet at δ ~3.0 ppm (N-methyl), aromatic signals | Structural confirmation |
| HRMS | Molecular ion at m/z 210.3 | Molecular weight verification |
| X-ray | Confirmed heterocyclic structure | Structural validation |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
Synthesis of N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine
The synthesis of this compound typically involves the reaction of thiazole derivatives with amines. The methods used can vary significantly, impacting the yield and purity of the final product. For instance, the Hantzsch method has been noted for synthesizing thiazole derivatives effectively, which can then be modified to produce this compound .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Properties : Studies have shown that thiazole derivatives possess significant antimicrobial activity. For example, compounds similar to this compound have been tested against various bacterial strains, demonstrating varying degrees of effectiveness .
- Anticancer Potential : Research indicates that thiazole compounds can act as effective agents in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms often involve modulation of specific cellular pathways related to cell survival and proliferation .
- Herbicidal Activity : The thiazole structure is known for its herbicidal properties, making such compounds useful in agricultural applications to control unwanted plant growth .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
3.1. Medicinal Chemistry
The compound's structure allows it to interact with various biological targets:
- Anti-inflammatory Effects : Thiazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
- Neuroprotective Effects : Some studies suggest that thiazole compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer’s .
3.2. Agricultural Sciences
In agriculture, the compound can be explored for:
- Pest Control : Its herbicidal properties can be harnessed to develop new pesticides that are effective against resistant strains of weeds.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. Among these compounds, those structurally similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Treatment Research
Research focusing on the anticancer properties of thiazole derivatives demonstrated that certain modifications to the molecular structure significantly enhanced their ability to inhibit tumor growth in vitro and in vivo models.
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : Phenyl and chlorophenyl derivatives (logP ~2.5–3.0) are more lipophilic than thienyl or alkyl-substituted compounds (logP ~1.8–2.2), impacting membrane permeability and bioavailability .
- Solubility : The thienyl group’s polarizable sulfur atoms may enhance aqueous solubility compared to purely hydrocarbon substituents like isopropyl .
Biological Activity
N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine is a heterocyclic compound characterized by the presence of thiazole and thiophene rings. Its unique structural properties contribute to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial properties, potential therapeutic effects, and mechanisms of action.
- Molecular Formula : C₉H₁₀N₂S₂
- Molar Mass : 210.31 g/mol
- CAS Number : 933701-68-9
Biological Activity Overview
This compound exhibits various biological activities that can be summarized as follows:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, particularly Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
| Acinetobacter baumannii | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents, especially against resistant strains .
Anti-inflammatory and Neuroprotective Effects
The compound has been explored for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, preliminary studies suggest potential neuroprotective effects, indicating its possible application in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process.
- Receptor Modulation : It might also interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
Several studies have highlighted the compound's biological activity:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuroprotective Potential : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative conditions .
Comparison with Similar Compounds
This compound can be compared with other thiazole and thiophene derivatives regarding their biological activities:
| Compound | Activity |
|---|---|
| N-Methyl-1-(5-methyl-2-thienyl)methanamine | Antimicrobial |
| 2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles | Antifungal |
| 1,3,4-Thiadiazole derivatives | Anticancer |
The unique combination of thiazole and thiophene rings in this compound provides it with distinctive properties not found in these similar compounds .
Q & A
Basic: What are the established synthetic routes for N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves constructing the thiazole ring via cyclization or coupling reactions. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For example, copper-catalyzed 1,3-dipolar cycloaddition (e.g., using azides and alkynes) or nucleophilic substitution (e.g., reacting 2-aminothiazole derivatives with methylating agents) can be employed . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalyst loading : Copper acetate (10 mol%) improves regioselectivity in cycloadditions .
- Temperature control : Room temperature minimizes side reactions for sensitive intermediates .
Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Answer:
- NMR spectroscopy : - and -NMR resolve the thiazole and thienyl moieties. For example, the thiazole C-4 proton appears as a singlet near δ 7.2–7.5 ppm, while the methylamine group shows a triplet near δ 2.5–3.0 ppm .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., 204.0706 Da) confirms molecular formula .
- X-ray crystallography : Programs like SHELXL refine crystal structures, with ORTEP-3 visualizing bond lengths/angles (e.g., thiazole-thienyl dihedral angles ~15°) .
Advanced: How can regioselectivity challenges in the formation of the thiazole ring be addressed during synthesis?
Answer:
Regioselectivity in thiazole formation is influenced by:
- Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., nitro) on the thienyl ring directs cyclization to the desired position .
- Catalytic systems : Pd/Cu bimetallic catalysts favor C–S bond formation at the 4-position of thiazole .
- Computational guidance : Density Functional Theory (DFT) predicts transition-state energies to optimize reaction pathways .
Validation via -NMR coupling constants and X-ray diffraction resolves ambiguities .
Advanced: How can in silico approaches like molecular docking predict the biological targets of this compound?
Answer:
- Fragment-based virtual screening (FBVS) : Libraries like ZINC are screened for thiazole-containing analogs. Docking software (AutoDock Vina) assesses binding to targets like RNA or enzymes .
- Pharmacophore modeling : Aligns the compound’s thienyl-thiazole scaffold with known active sites (e.g., kinase ATP pockets) .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
Experimental validation via NMR-based T2 relaxation assays quantifies binding affinity .
Advanced: How should researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity or bioactivity?
Answer:
- Multi-technique validation : Cross-check DFT-predicted reaction pathways with kinetic studies (e.g., time-resolved IR spectroscopy) .
- Crystallographic refinement : SHELXL resolves structural anomalies (e.g., unexpected bond lengths) .
- Dose-response assays : If computational IC values conflict with in vitro results, adjust force field parameters or use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: What methodologies are recommended for initial in vitro evaluation of this compound’s potential pharmacological effects?
Answer:
- NMR screening : Monitor transverse relaxation time (T2) changes to detect RNA or protein binding .
- Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .
- Enzyme inhibition : Fluorescent substrates (e.g., AMP/GMP analogs) quantify activity against kinases or proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
